Hexyl laurate

Description

Properties

IUPAC Name |

hexyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBYOWLFQAFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067830 | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-64-8 | |

| Record name | Hexyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexyl laurate chemical properties and structure

An In-depth Technical Guide to Hexyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 34316-64-8) is the ester formed from the reaction of hexyl alcohol and lauric acid.[1] This molecule is a medium-chain fatty acid ester that sees extensive use in the cosmetics and personal care industries as an emollient, skin-conditioning agent, solvent, and viscosity-controlling agent.[2][3] It is valued for its ability to impart a light, non-greasy, and silky feel to formulations, enhancing their spreadability and sensory profile. Beyond cosmetics, it also finds application as a flavoring agent and in various industrial processes.[3][4]

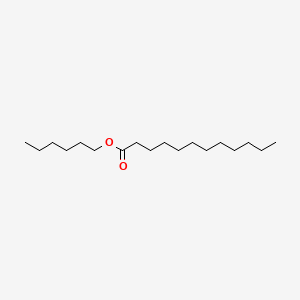

Chemical Structure and Identification

This compound, with the IUPAC name hexyl dodecanoate, is structurally composed of a C12 saturated fatty acid (lauric acid) esterified with a C6 alcohol (n-hexanol).[2][3] This structure contributes to its oily nature and its affinity for lipid-based environments.

-

IUPAC Name: hexyl dodecanoate[3]

-

Chemical Formula: C₁₈H₃₆O₂

-

Canonical SMILES: CCCCCCCCCCCC(=O)OCCCCCC[3]

-

InChI: InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3[3]

-

InChIKey: CMBYOWLFQAFZCP-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless to slightly yellow oily liquid that is practically odorless.[5][6] It is insoluble in water but soluble in alcohol and miscible with oils.[6] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 284.5 g/mol | [3] |

| Boiling Point | 326 - 334 °C | [5][6] |

| Melting Point | -3.4 °C | [7] |

| Density (Specific Gravity) | 0.86 g/cm³ | [6] |

| Vapor Pressure | 1.32 mm Hg at 25 °C | [8] |

| Water Solubility | Insoluble | [6] |

| LogP (Octanol/Water Partition Coefficient) | 7.6 | [3] |

Experimental Protocols: Synthesis of this compound

This compound is commercially produced through the direct esterification of n-hexanol with lauric acid.[6] Enzymatic synthesis using lipases has gained significant attention as a "greener" alternative to traditional chemical catalysis. Lipases offer high specificity and operate under milder conditions.

Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol is based on the optimization of this compound synthesis using an immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme IM-77) in a solvent-free environment.[9]

1. Materials:

- Lauric acid

- 1-Hexanol (B41254)

- Immobilized lipase (e.g., Lipozyme IM-77)

- Phosphate buffer for pH adjustment of lipase (pH memory)

2. Equipment:

- Orbital shaking water bath or similar temperature-controlled reactor

- Reaction vials

- Analytical equipment for monitoring conversion (e.g., Gas Chromatography)

3. Methodology:

- Enzyme Preparation: Prepare the immobilized lipase. If creating a pH memory, pretreat the enzyme with a specific pH buffer (e.g., pH 5.9) and then dry it.[9]

- Reaction Setup: In a reaction vial, combine lauric acid and 1-hexanol. The molar ratio of the substrates can be varied for optimization.

- Enzyme Addition: Add the prepared immobilized lipase to the substrate mixture. An optimized amount might be around 25.4 mg/mL.[9]

- Reaction Conditions: Place the reaction vials in a shaker bath set to the optimal temperature (e.g., 58.2 °C) and agitate for the specified reaction time (e.g., 40.6 minutes).[9]

- Monitoring and Analysis: At the end of the reaction, separate the enzyme from the product mixture. The molar conversion of lauric acid to this compound can be determined by analyzing the remaining fatty acid content via titration or by direct product quantification using gas chromatography.

Continuous Biosynthesis in a Packed-Bed Bioreactor

For larger-scale production, a continuous process using a packed-bed bioreactor offers advantages in efficiency and productivity.[10]

1. Materials:

- Lauric acid

- 1-Hexanol

- Immobilized lipase (e.g., Lipozyme IM-77)

- Solvent (e.g., n-hexane)

2. Equipment:

- Packed-bed reactor column

- High-performance liquid chromatography (HPLC) pump or peristaltic pump

- Temperature-controlled water jacket for the reactor

- Substrate reservoir

3. Methodology:

- Reactor Packing: Pack the column with a specific amount of immobilized lipase (e.g., 1.5 g).[10]

- Substrate Preparation: Prepare a solution of 1-hexanol and lauric acid in the chosen solvent (e.g., n-hexane). An optimized substrate molar ratio of 1-hexanol to lauric acid is 1:2.[10]

- Reaction Execution: Pump the substrate mixture continuously through the packed-bed reactor at a controlled flow rate (e.g., 4.5 mL/min) and temperature (e.g., 45 °C).[10]

- Product Collection and Analysis: Collect the effluent from the reactor outlet. The production rate and conversion can be determined by analyzing samples of the effluent using gas chromatography. Under optimal conditions, molar conversions can exceed 97%.[10]

Applications in Research and Drug Development

This compound's primary functions are related to its physical properties as an emollient and solvent.

-

Topical and Transdermal Formulations: As a non-irritating and mild emollient, it serves as a vehicle for lipid-soluble active pharmaceutical ingredients (APIs).[6][11] Its ability to form an occlusive layer on the skin can enhance the penetration of certain drugs and prevent moisture loss.[2] It is effective in dissolving drugs due to its high polarity.[11]

-

Viscosity Modifier: In creams, lotions, and gels, this compound can be used to adjust the viscosity, which affects the product's texture, feel, and release characteristics of the incorporated API.[2]

-

Solvent Properties: Its solvent capabilities are utilized in various cosmetic and pharmaceutical preparations to dissolve other components of the formulation.[2]

Process Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Applications

This diagram shows the relationship between the core properties of this compound and its primary applications.

Caption: Properties of this compound leading to its applications.

Safety and Toxicology

This compound is considered safe for its intended use in cosmetic products.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the current practices of use and concentration when formulated to be non-irritating.[1][3] It is generally non-toxic, non-sensitizing, and non-comedogenic, making it suitable for a wide range of skin types.[5][12] Safety data sheets indicate that the substance does not meet the criteria for classification as hazardous under GHS regulations.[12] It is not classified as acutely toxic, a skin/eye irritant, a mutagen, a carcinogen, or a reproductive toxicant.[12]

References

- 1. This compound and Pregnancy | Motherfigure [motherfigure.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C18H36O2 | CID 94454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elchemy.com [elchemy.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound | 34316-64-8 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. atamankimya.com [atamankimya.com]

- 9. Optimal formation of this compound by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 12. chemos.de [chemos.de]

A Technical Guide to the Physical Properties of Hexyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Hexyl dodecanoate (B1226587), also known as hexyl laurate, is a fatty acid ester with the chemical formula C18H36O2. It is a versatile compound utilized in various industries, including cosmetics, personal care, and as a potential vehicle for lipid-soluble active ingredients in pharmaceutical formulations. This technical guide provides an in-depth overview of its core physical properties, methodologies for their determination, and essential safety information.

Core Physical Properties

The physical characteristics of hexyl dodecanoate are critical for its application and formulation. These properties are summarized in the table below.

| Physical Property | Value | Unit |

| Molecular Weight | 284.48 | g/mol |

| Appearance | Colorless to light yellow, clear liquid | - |

| Odor | Very mild, oily | - |

| Density (Specific Gravity) | 0.855 - 0.860 @ 25°C | g/cm³ |

| Boiling Point | 332 - 334 | °C @ 760 mmHg |

| Melting Point | -3.4 | °C |

| Refractive Index | 1.436 - 1.442 | @ 20°C |

| Vapor Pressure | 0.000126 | mmHg @ 25°C (estimated) |

| Solubility | Insoluble in water; Soluble in alcohol and oils | - |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of hexyl dodecanoate relies on standardized experimental protocols. The following methodologies are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[1]

Density Determination

Principle: The density of a liquid is the mass per unit volume. For a substance like hexyl dodecanoate, a pycnometer or a digital density meter is commonly employed.

Methodology (Based on OECD Guideline 109):

-

A calibrated pycnometer of a known volume is thoroughly cleaned, dried, and weighed.

-

The pycnometer is filled with hexyl dodecanoate, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature (e.g., 25°C).

-

Once thermal equilibrium is reached, the pycnometer is removed, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the hexyl dodecanoate by the known volume of the pycnometer.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Based on OECD Guideline 103):

-

A small amount of hexyl dodecanoate is placed in a boiling tube.

-

A thermometer is positioned with its bulb just above the liquid surface.

-

The apparatus is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer at a steady rate is recorded as the boiling point.

-

Pressure correction is applied if the determination is not carried out at standard atmospheric pressure (760 mmHg).

Melting Point Determination

Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state.

Methodology (Based on OECD Guideline 102):

-

A capillary tube is filled with a small amount of solidified hexyl dodecanoate.

-

The capillary tube is placed in a melting point apparatus.

-

The apparatus is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid is observed to the point at which the entire solid has melted is recorded as the melting range.

Refractive Index Measurement

Principle: The refractive index is a measure of how much a ray of light bends when it passes from one medium to another. It is a characteristic property of a substance.

Methodology (Based on OECD Guideline 107):

-

A few drops of hexyl dodecanoate are placed on the prism of a refractometer.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a specific temperature (e.g., 20°C).

-

Light is passed through the sample, and the refractive index is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The interplay of various physical properties is crucial for understanding the behavior of hexyl dodecanoate in different applications. The following diagram illustrates these relationships.

Caption: Interdependencies of Hexyl Dodecanoate's Physical Properties.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for hexyl dodecanoate should be consulted before handling.[2][3] The following is a summary of key safety information:

-

Hazard Identification: This substance does not meet the criteria for classification as hazardous according to GHS.[2]

-

First Aid Measures:

-

Inhalation: Move the person into fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]

-

-

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area.

-

Store in a cool, dry place in a tightly closed container.

-

-

Personal Protective Equipment:

-

Wear appropriate protective gloves and safety glasses.

-

This guide provides a foundational understanding of the physical properties of hexyl dodecanoate for professionals in research and development. For specific applications, further testing and validation are recommended.

References

An In-depth Technical Guide to the Synthesis of Hexyl Laurate from Hexyl Alcohol and Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexyl laurate, an ester widely utilized in the cosmetic and pharmaceutical industries for its emollient and skin-conditioning properties.[1][2] The document details both enzymatic and traditional acid-catalyzed methods for its preparation, offering in-depth experimental protocols, data analysis, and visualization of the chemical processes.

Introduction to this compound

This compound (hexyl dodecanoate) is the ester formed from the reaction of hexyl alcohol and lauric acid.[1] It is a clear, colorless to slightly yellow liquid valued for its lightweight, non-greasy feel and its ability to enhance the spreadability of formulations.[1] These characteristics make it a desirable ingredient in a variety of personal care products, including lotions, creams, and sunscreens. From a chemical standpoint, the synthesis of this compound is a classic example of Fischer esterification, a reversible reaction that can be driven to completion by removing one of the products, typically water.

Synthesis Methodologies

The synthesis of this compound can be achieved through two primary routes: enzymatic catalysis and acid catalysis. The choice of method depends on the desired purity, environmental considerations, and cost.

Enzymatic Synthesis via Lipase (B570770) Catalysis

Enzymatic esterification is often preferred for its mild reaction conditions and high specificity, which minimizes the formation of byproducts. Lipases are the enzymes of choice for this transformation.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

A variety of lipases have been successfully employed for the synthesis of this compound, with immobilized enzymes being particularly advantageous due to their stability and reusability. The following table summarizes the reaction conditions for different lipase catalysts.

| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time | Conversion/Yield | Reference |

| Lipozyme IM-77 | 58.2 | - | 40.6 min | 69.7% Molar Conversion | [3] |

| Lipozyme IM-77 | 47.5 | 1:1.5 | 74.8 min | 92.2% Molar Conversion | [4] |

| Immobilized Thermomyces lanuginosus lipase (TLL) | 40 | - | 2 h | 98% Conversion | [5] |

| Lipozyme IM-77 (in packed-bed reactor) | 45 | 1:2 | - | 97% Molar Conversion | [6] |

Chemical Synthesis via Acid Catalysis

Traditional acid catalysis, typically using sulfuric acid, is a well-established method for ester synthesis. While effective, it requires higher temperatures and a more rigorous purification process to remove the corrosive acid catalyst and any byproducts.

Reaction Conditions for Acid-Catalyzed Synthesis:

| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reference |

| Sulfuric Acid | 120-140 | 3:1 to 10:1 | 0.025% by mass | [7] |

| Sulfated Zirconia | 170 | 1:1 | 10 wt% | [4] |

| Sulfuric Acid | 60 | 1:13 | 4.0 wt% | [8] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis, purification, and analysis of this compound.

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is based on the use of an immobilized lipase in a solvent-free system.

Materials:

-

Lauric acid

-

Hexyl alcohol

-

Immobilized lipase (e.g., Lipozyme IM-77)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Vacuum setup for water removal (optional)

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, combine lauric acid and hexyl alcohol in the desired molar ratio (e.g., 1:1.5).

-

Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity (e.g., 25.4 mg/volume).[3]

-

Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. Equip the flask with a condenser if operating at higher temperatures.

-

Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 58.2°C) with continuous stirring.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small samples and analyzing the free fatty acid content by titration with a standard solution of sodium hydroxide (B78521).

-

Reaction Completion: Continue the reaction for the specified time (e.g., 40.6 minutes) or until the desired conversion is reached, as determined by titration.[3]

-

Catalyst Recovery: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration or decantation. The enzyme can be washed with a solvent like hexane (B92381) and dried for reuse.

-

Product Purification: The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials.

Protocol for Acid-Catalyzed Synthesis of this compound

This protocol describes a typical Fischer esterification using sulfuric acid as the catalyst.

Materials:

-

Lauric acid

-

Hexyl alcohol

-

Concentrated sulfuric acid

-

Round-bottom flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactant and Catalyst Charging: To a round-bottom flask, add lauric acid and an excess of hexyl alcohol (e.g., a 1:3 molar ratio).

-

Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

-

Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap to continuously remove the water formed during the reaction.

-

Reaction: Heat the mixture to reflux temperature with constant stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up:

-

After the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted lauric acid. Be cautious of CO2 evolution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the excess hexyl alcohol using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

-

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the final product are crucial for process optimization and quality control.

Titration of Free Fatty Acids

The conversion of lauric acid can be determined by titrating the remaining acid in the reaction mixture with a standardized solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) using phenolphthalein (B1677637) as an indicator.[9] The acid value is calculated and used to determine the percentage of free fatty acids remaining.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both monitoring the reaction progress and confirming the identity and purity of the final product.[10] Samples from the reaction mixture can be analyzed to quantify the amounts of lauric acid, hexyl alcohol, and this compound. For GC analysis, fatty acids are often derivatized to their more volatile methyl esters.[10]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. cleanplanetchemical.com [cleanplanetchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

Hexyl Laurate: A Comprehensive Technical Guide to its Natural Sources and Derivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl laurate, the ester of hexyl alcohol and lauric acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and food industries. Its properties as an emollient, solvent, and viscosity-controlling agent make it a valuable ingredient in a wide range of formulations. This technical guide provides an in-depth overview of the natural sources of the precursors to this compound, namely lauric acid and hexyl alcohol, and details the derivation of the final product through chemical and enzymatic synthesis. This document includes quantitative data on precursor content in natural sources, detailed experimental protocols for extraction and synthesis, and visualizations of key processes to support research and development activities.

Natural Sources of Precursors

This compound is synthesized from two primary precursors: lauric acid and hexyl alcohol. Both can be derived from natural, renewable sources, aligning with the growing demand for sustainable ingredients.

Lauric Acid

Lauric acid (dodecanoic acid) is a saturated fatty acid that is abundant in certain vegetable oils. The most significant natural sources are coconut oil and palm kernel oil.[1][2]

Table 1: Lauric Acid Content in Natural Oils

| Natural Source | Scientific Name | Lauric Acid Content (%) |

| Coconut Oil | Cocos nucifera | 45 - 53[1] |

| Palm Kernel Oil | Elaeis guineensis | 48.2[3] |

Hexyl Alcohol

Hexyl alcohol (1-hexanol) can be produced through the fermentation of carbohydrates by certain microorganisms.[4] This biotechnological approach offers a sustainable alternative to petrochemical-based production methods. The process typically involves the conversion of sugars into hexyl alcohol under specific fermentation conditions.[4]

Derivation of this compound

The synthesis of this compound is primarily achieved through the esterification of lauric acid with hexyl alcohol. This can be accomplished via traditional chemical catalysis or through more environmentally friendly enzymatic processes.

Extraction and Purification of Lauric Acid from Natural Oils

The first step in the natural derivation of this compound is the extraction and purification of lauric acid from its oil sources. Hydrolysis of the triglycerides in coconut or palm kernel oil is a common method.

Objective: To extract and purify lauric acid from coconut oil.

Materials:

-

Coconut oil

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Saponification: In a round-bottom flask, add 100 g of coconut oil and a solution of 20 g of NaOH in 200 mL of methanol. Reflux the mixture for 2 hours to saponify the triglycerides into sodium salts of fatty acids and glycerol.

-

Acidification: After cooling, transfer the mixture to a separatory funnel and add 100 mL of water. Acidify the mixture to a pH of approximately 2 with concentrated HCl to protonate the fatty acid salts, forming free fatty acids.

-

Extraction: Extract the fatty acids with three 100 mL portions of hexane. Combine the organic layers.

-

Washing: Wash the combined organic layers with distilled water until the washings are neutral to litmus (B1172312) paper.

-

Drying: Dry the hexane solution over anhydrous Na₂SO₄.

-

Solvent Removal: Remove the hexane using a rotary evaporator to obtain a mixture of free fatty acids.

-

Fractional Distillation: Purify the lauric acid from the fatty acid mixture by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of lauric acid (225 °C at 100 mmHg).

-

Crystallization: Further purify the lauric acid by recrystallization from a suitable solvent like acetone (B3395972) or ethanol.

Expected Yield: The yield of lauric acid from this process is typically high, often exceeding 80% based on the initial lauric acid content of the oil.

Production of Hexyl Alcohol via Fermentation

The industrial production of hexyl alcohol can be achieved through the fermentation of glucose by engineered microorganisms, such as Escherichia coli.[5]

Synthesis of this compound

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[6]

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

Lauric acid

-

Hexyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 20.0 g (0.1 mol) of lauric acid, 15.3 g (0.15 mol) of hexyl alcohol, and 100 mL of toluene.

-

Catalyst Addition: Carefully add 1 mL of concentrated H₂SO₄ to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Neutralization: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation.

Expected Yield: The yield of this compound from Fischer esterification is generally high, often in the range of 85-95%.

Enzymatic esterification offers a milder and more selective alternative to chemical synthesis, often proceeding under solvent-free conditions.[7] Immobilized lipases are commonly used as biocatalysts.[8]

Objective: To synthesize this compound using an immobilized lipase (B570770).

Materials:

-

Lauric acid

-

Hexyl alcohol

-

Immobilized lipase (e.g., Lipozyme IM-77 from Rhizomucor miehei)

-

Hexane (for enzyme washing)

-

Shaking incubator or magnetic stirrer with heating

-

Vacuum filtration setup

Procedure:

-

Reactant Preparation: In a screw-capped flask, combine lauric acid and hexyl alcohol. A typical molar ratio is 1:1 to 1:1.5 (lauric acid to hexyl alcohol). For a lab-scale reaction, start with 10 g of lauric acid.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-30 mg per volume of reactants.[7]

-

Reaction: Place the flask in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature, for example, 58.2°C, for a specific duration, such as 40.6 minutes.[7]

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by vacuum filtration. The enzyme can be washed with hexane and reused.

-

Product Purification: The filtrate, which is the crude this compound, can be purified by vacuum distillation if necessary to remove any unreacted starting materials.

Table 2: Optimized Conditions for Enzymatic Synthesis of this compound

| Parameter | Optimal Value | Reference |

| Reaction Time | 40.6 min | [7] |

| Temperature | 58.2 °C | [7] |

| Enzyme Amount | 25.4 mg/volume | [7] |

| pH Memory | 5.9 | [7] |

| Predicted Molar Conversion | 69.7 ± 1.4% | [7] |

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its application in various formulations.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| CAS Number | 34316-64-8 |

| Appearance | Colorless oily liquid |

| Boiling Point | 326 °C |

| Density | 0.86 g/cm³ |

| Solubility | Insoluble in water; soluble in alcohol and oils |

| Viscosity | Low |

Conclusion

This compound is a valuable ester that can be efficiently derived from natural and renewable sources. The extraction of lauric acid from coconut and palm kernel oils, coupled with the biotechnological production of hexyl alcohol, provides a sustainable pathway for its synthesis. Both chemical and enzymatic esterification methods are effective for producing this compound, with enzymatic synthesis offering a greener alternative. The data and protocols presented in this guide are intended to support researchers and professionals in the development and application of this versatile compound.

References

- 1. This compound | 34316-64-8 [chemicalbook.com]

- 2. Continuous Flow Synthesis of this compound Using Immobilized Thermomyces Lanuginosus Lipase from Residual Babassu Mesocarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. This compound, 34316-64-8 [thegoodscentscompany.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Optimal formation of this compound by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimal lipase-catalyzed formation of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Hexyl Laurate: A Technical Guide to its Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Hexyl laurate, the ester of hexyl alcohol and lauric acid, is a versatile compound with significant applications in the cosmetic and pharmaceutical industries. This document provides an in-depth overview of its molecular characteristics, physicochemical properties, synthesis methodologies, and its role in drug formulation and delivery.

Core Molecular and Physical Properties

This compound is a colorless to slightly yellow, oily liquid that is practically odorless.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H36O2 | [2] |

| Molecular Weight | 284.48 g/mol | [2] |

| CAS Number | 34316-64-8 | [2] |

| Density | Approximately 0.86 g/cm³ | [1] |

| Boiling Point | ~326-330 °C | [1] |

| Melting Point | Approximately -3.4 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and miscible with oils. | [1] |

| Appearance | Colorless oily liquid | [1] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The general reaction involves the esterification of lauric acid with hexanol.

Chemical Synthesis: Fischer Esterification

The industrial production of this compound is often achieved through Fischer esterification, which involves the reaction of lauric acid with hexyl alcohol in the presence of an acid catalyst under controlled temperature conditions.[2]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of lauric acid and 1-hexanol. A suitable solvent, such as toluene (B28343), can be added to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with the toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Neutralization and Washing: After cooling, neutralize the acidic catalyst with a weak base, such as a sodium bicarbonate solution. Wash the organic layer sequentially with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.[3]

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a greener alternative to chemical methods, operating under milder conditions and with higher specificity.[4] Lipases are commonly employed as biocatalysts for the esterification reaction.[4]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Enzyme and Substrate Preparation: Immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme IM-77) is a commonly used catalyst.[4] Prepare a mixture of lauric acid and 1-hexanol, often in a solvent-free system or in an organic solvent like n-hexane.[4][5]

-

Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, add the immobilized lipase to the substrate mixture. Optimal conditions for the synthesis using Lipozyme IM-77 in a solvent-free system have been reported as a reaction time of approximately 40.6 minutes, a temperature of 58.2 °C, and an enzyme amount of 25.4 mg/volume.[4]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion of lauric acid using methods like titration or gas chromatography.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Product Purification: The product mixture can be purified to remove any unreacted substrates. This can be achieved through vacuum distillation or chromatography.

-

Analysis: Characterize the final product using GC-MS and FTIR to confirm its identity and purity.[3]

Applications in Research and Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Emollient and Vehicle

As a mild, non-irritating emollient, this compound is used as a vehicle for lipid-soluble active ingredients.[6] It enhances the spreadability and sensory feel of topical formulations.[6]

Drug Solubilizer

Due to its high polarity, this compound is effective in dissolving various drugs, which is a crucial attribute for developing topical and transdermal systems.[7]

Penetration Enhancer in Transdermal Drug Delivery

This compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[3] Fatty acid esters like this compound can fluidize the lipids in the stratum corneum, thereby increasing the permeability of the skin to drugs.[8][9] This property is of significant interest in the development of transdermal patches and topical creams for systemic drug delivery.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a straightforward esterification reaction. The following diagram illustrates the general chemical synthesis pathway.

Caption: General reaction scheme for the synthesis of this compound.

Safety Profile

This compound is generally considered safe for use in cosmetic and pharmaceutical applications and is well-tolerated by most skin types.[2] It has a low risk of irritation and is non-comedogenic.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. This compound | CAS 34316-64-8 | For Research Use [benchchem.com]

- 4. Optimal formation of this compound by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 8. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Solubility of Hexyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl laurate, a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document outlines its solubility in various organic solvents, details the experimental methodologies for solubility determination, and presents a visual workflow for a standard solubility testing protocol.

This compound (CAS No. 34316-64-8), the ester of hexyl alcohol and lauric acid, is a colorless to pale yellow liquid.[1] Its chemical stability and lipid-like properties make it a valuable excipient, serving as an emollient, skin-conditioning agent, solvent, and vehicle for lipid-soluble active ingredients.[1][2] Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing performance in various applications.

Quantitative and Qualitative Solubility of this compound

It is established that this compound is insoluble in water but soluble in oils and various organic solvents.[1] Its compatibility with silicones also makes it a versatile ingredient in cosmetic formulations.[3] The following table summarizes the known qualitative solubility of this compound and provides estimated quantitative solubility based on the behavior of similar fatty acid esters.

| Solvent Classification | Solvent | CAS Number | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Alcohols | Ethanol | 64-17-5 | Soluble | Miscible |

| Methanol | 67-56-1 | Soluble | Freely Soluble | |

| Isopropanol | 67-63-0 | Soluble | Miscible | |

| Ketones | Acetone | 67-64-1 | Soluble | Miscible |

| Esters | Ethyl Acetate | 141-78-6 | Soluble | Miscible |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble | Miscible |

| Aliphatic Hydrocarbons | Hexane | 110-54-3 | Soluble | Miscible |

| Chlorinated Solvents | Chloroform | 67-66-3 | Soluble | Miscible |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Soluble |

| Aqueous Solvents | Water | 7732-18-5 | Insoluble | < 0.1 g/L |

Disclaimer: The estimated quantitative solubility values are based on the general behavior of long-chain fatty acid esters and should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established laboratory techniques. The choice of method often depends on the required precision, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

It is crucial to maintain a constant temperature as solubility is temperature-dependent.

-

-

Separation of Undissolved Solute:

-

After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved this compound to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. Care must be taken not to disturb the undissolved solute.

-

Alternatively, the saturated solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved droplets.

-

-

Quantification of Dissolved Solute:

-

A known volume or mass of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute.

-

The container with the dried residue (this compound) is weighed.

-

The mass of the dissolved this compound is calculated by subtracting the initial mass of the empty container.

-

-

Calculation of Solubility:

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

The density of the solvent at the experimental temperature is required to convert between mass- and volume-based solubility units.

-

UV-Visible Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range. Since this compound does not have a strong chromophore, this method would require derivatization or would be more applicable for determining the solubility of a drug in this compound. However, for the purpose of a comprehensive guide, the general protocol is outlined.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of known concentrations of the solute in the desired solvent are prepared.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation and Analysis of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method.

-

A clear aliquot of the saturated solution is carefully withdrawn and diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve using its absorbance value.

-

The original concentration of the saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted solution by the dilution factor.

-

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is well-suited for determining the solubility of this compound.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations.

-

An internal standard (a compound with similar properties to this compound but well-separated chromatographically) is added to each standard solution at a constant concentration.

-

Each standard solution is injected into the gas chromatograph, and the peak areas of this compound and the internal standard are recorded.

-

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Preparation and Analysis of Saturated Solution:

-

A saturated solution of this compound in the solvent is prepared as previously described.

-

A clear aliquot of the saturated solution is taken and the same amount of internal standard is added as was used for the calibration standards.

-

The sample is injected into the GC, and the peak areas for this compound and the internal standard are recorded.

-

-

Calculation of Solubility:

-

The ratio of the peak areas is calculated for the saturated solution sample.

-

The concentration of this compound in the saturated solution (the solubility) is determined from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Hexyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and pharmaceutical applications of Hexyl Laurate, with a focus on its role as a penetration enhancer in advanced drug delivery systems.

Chemical Identity and Properties

This compound, a versatile ester, is a key ingredient in various cosmetic and pharmaceutical formulations. Its unique physicochemical properties make it an excellent emollient and a valuable component in the development of novel drug delivery systems.

CAS Number: 34316-64-8

IUPAC Name: hexyl dodecanoate

Synonyms: Dodecanoic acid, hexyl ester; Lauric acid, hexyl ester

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation scientists and researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆O₂ | |

| Molecular Weight | 284.48 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 332-334 °C | [1] |

| Melting Point | -3.4 °C | [1] |

| Density | ~0.86 g/cm³ at 20°C | |

| Solubility | Insoluble in water; Soluble in oils | [1] |

| LogP (Octanol/Water Partition Coefficient) | ~7.5 (estimated) |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of lauric acid with hexanol. For applications demanding high purity and mild reaction conditions, enzymatic synthesis using lipases has emerged as a preferred method.

Enzymatic Esterification Protocol

This protocol details the lipase-catalyzed synthesis of this compound in a solvent-free system, a green and efficient alternative to traditional chemical synthesis.

Materials:

-

Lauric acid

-

Hexanol

-

Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei)

-

Phosphate buffer (for lipase conditioning, if required)

-

Solvent for extraction (e.g., ethanol/acetone mixture)

-

Titration reagents (for determining conversion rate)

Procedure:

-

Enzyme Conditioning (if necessary): The immobilized lipase may require pre-conditioning in a buffer solution of a specific pH to achieve optimal activity.

-

Reactant Mixture: Combine lauric acid and hexanol in a desired molar ratio in a sealed reaction vessel.

-

Enzyme Addition: Add the conditioned and dried immobilized lipase to the reactant mixture. The enzyme loading is a critical parameter and should be optimized.

-

Reaction Conditions: Maintain the reaction at a constant, optimized temperature with continuous agitation to ensure a homogenous mixture.

-

Monitoring Reaction Progress: At regular intervals, withdraw small aliquots of the reaction mixture. The conversion of lauric acid to this compound can be determined by titrating the remaining acid content.

-

Reaction Termination and Product Isolation: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the product mixture via filtration. The enzyme can often be recovered and reused. The product, this compound, can be purified from the remaining reactants, if necessary, by vacuum distillation or chromatography.

Process Optimization Workflow:

Caption: Workflow for the enzymatic synthesis and optimization of this compound.

Applications in Drug Development

This compound's lipophilic nature and skin compatibility make it a valuable excipient in topical and transdermal drug delivery systems. Its primary role is as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.

Mechanism of Skin Penetration Enhancement

Fatty acid esters like this compound enhance skin penetration through a multi-faceted mechanism that involves the disruption of the highly organized lipid structure of the stratum corneum.

Proposed Mechanism of Action:

-

Intercalation into Lipid Bilayers: The aliphatic chain of this compound integrates into the intercellular lipid matrix of the stratum corneum.

-

Disruption of Lamellar Structure: This intercalation disrupts the tight packing of the lipid lamellae, increasing their fluidity.

-

Increased Drug Diffusivity: The increased fluidity of the lipid bilayers reduces the diffusional resistance of the stratum corneum, allowing drug molecules to permeate more easily.

-

Enhanced Drug Partitioning: this compound can also improve the partitioning of a drug from the formulation into the stratum corneum by altering the solubility parameters of the skin's lipid domain.

Signaling Pathway of Skin Barrier Disruption:

Caption: Mechanism of this compound as a skin penetration enhancer.

Formulation in Self-Emulsifying Drug Delivery Systems (SEDDS)

Experimental Protocol for SEDDS Formulation and Evaluation:

-

Excipient Screening:

-

Determine the solubility of the target drug in various oils (including this compound), surfactants, and co-surfactants.

-

Select excipients that exhibit good solubilizing capacity for the drug.

-

-

Construction of Ternary Phase Diagrams:

-

Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

-

For each mixture, determine the region of spontaneous emulsification by titrating with water and observing the formation of a clear or bluish-white emulsion.

-

Construct a ternary phase diagram to identify the optimal concentration ranges of the components that result in a stable nanoemulsion.

-

-

Preparation of Drug-Loaded SEDDS:

-

Based on the phase diagram, select an optimized ratio of oil (e.g., this compound), surfactant, and co-surfactant.

-

Dissolve the drug in this mixture with gentle heating and stirring until a clear solution is obtained.

-

-

Characterization of SEDDS:

-

Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.

-

Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon addition to an aqueous medium with gentle agitation.

-

In Vitro Drug Release: Perform dissolution studies using a suitable dissolution apparatus (e.g., USP Type II) to compare the release profile of the drug from the SEDDS with that of the pure drug.

-

Analytical Methodology

Accurate and precise analytical methods are crucial for the quantification of this compound in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

HPLC-UV Method for Quantification of this compound

While a specific validated method for this compound was not found in the search results, a general HPLC-UV method development and validation protocol for a similar lipophilic ester in a topical formulation is provided.

Method Development:

-

Column: A reversed-phase C18 column is typically suitable for the separation of lipophilic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly used. The ratio is optimized to achieve good separation and a reasonable retention time for this compound.

-

Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a lower UV wavelength (e.g., ~210 nm) may be necessary.

-

Flow Rate and Injection Volume: These are optimized to obtain sharp peaks and good sensitivity.

Method Validation (as per ICH guidelines):

-

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients, degradation products).

-

Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogenous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and topical pharmaceutical formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of alkyl esters, including this compound, and concluded that they are safe for use in cosmetics when formulated to be non-irritating. It is important to note that while it is considered safe for topical application, comprehensive toxicological data for other routes of administration may be limited.

References

Hexyl Laurate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl laurate, the ester of hexyl alcohol and lauric acid, is a widely utilized emollient and solvent in the cosmetic, pharmaceutical, and food industries.[1][2][3] Its chemical stability is a critical factor influencing the shelf-life, efficacy, and safety of formulations in which it is incorporated. This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, influencing factors, and the analytical methodologies employed for its stability assessment. The primary degradation routes for this compound include hydrolysis, oxidation, and photodegradation, each of which can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation mechanisms and the resulting byproducts is paramount for formulation development, ensuring product integrity and regulatory compliance.

Chemical and Physical Properties

This compound (CAS Number: 34316-64-8) is a clear, colorless to slightly yellow liquid with a mild, fatty odor.[4][5] It is characterized by its low viscosity and good spreadability, making it a desirable ingredient in topical preparations.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₆O₂ | [2] |

| Molecular Weight | 284.48 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 332-334 °C | [2] |

| Melting Point | -3.4 °C | [4] |

| Solubility | Insoluble in water; soluble in oils | [2] |

Degradation Pathways

The chemical stability of this compound is primarily challenged by three degradation pathways: hydrolysis, oxidation, and photodegradation. These pathways can occur independently or concurrently, influenced by the formulation matrix and storage conditions.

Hydrolysis

Hydrolysis is a primary degradation pathway for esters like this compound, involving the cleavage of the ester bond in the presence of water to yield the parent alcohol (hexyl alcohol) and carboxylic acid (lauric acid). This reaction can be catalyzed by both acids and bases.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of esters is a reversible process. The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and the corresponding alcohol.

Caption: Base-Catalyzed Hydrolysis of this compound.

Factors Affecting Hydrolysis:

-

pH: The rate of hydrolysis is significantly influenced by pH. Generally, the hydrolysis of esters is slowest in the neutral pH range and increases under both acidic and basic conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.[7][8]

Oxidation

Oxidative degradation of this compound can occur, particularly if exposed to atmospheric oxygen, heat, light, or in the presence of pro-oxidant metals. Since lauric acid is a saturated fatty acid, the primary site of oxidation is the ester group and the alpha-carbon to the carbonyl group.

The initial products of oxidation can be hydroperoxides, which are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. These byproducts can lead to changes in odor, color, and the overall quality of the product.

Caption: General Oxidative Degradation Pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation of this compound. Studies on fatty acid methyl esters have shown that saturated esters are more resistant to photodegradation compared to their unsaturated counterparts.[9] However, prolonged exposure to UV light can still lead to the formation of radicals and subsequent degradation products. The mechanism of photodegradation can involve the absorption of UV energy leading to the cleavage of chemical bonds, particularly the C-O bond of the ester linkage.[10]

The specific photolytic degradation products of this compound are not extensively documented, but are likely to be similar to those formed during oxidation, including shorter-chain fatty acids, aldehydes, and alkanes.

Stability Testing and Analytical Methods

To assess the stability of this compound and formulations containing it, forced degradation studies are typically performed. These studies involve subjecting the substance to stress conditions that are more severe than accelerated stability testing conditions to identify potential degradation products and pathways.[11][12]

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or heat | Hydrolysis (Saponification) |

| Oxidation | 3-30% H₂O₂, room temperature or heat | Oxidation |

| Thermal Degradation | Dry heat (e.g., >80 °C) | Thermal Decomposition |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B) | Photolysis |

Experimental Protocols

Protocol for Forced Hydrolysis Study:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Acidic Hydrolysis: To one set of samples, add an equal volume of 0.2 M HCl.

-

Basic Hydrolysis: To another set of samples, add an equal volume of 0.2 M NaOH.

-

Neutral Hydrolysis: To a third set of samples, add an equal volume of purified water.

-

Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol for Forced Oxidation Study:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

-

Incubation: Incubate the mixture at room temperature or a slightly elevated temperature.

-

Time Points: Withdraw aliquots at specified time intervals.

-

Analysis: Analyze the samples using HPLC to quantify the remaining this compound and detect degradation products. GC-MS can be used to identify the volatile degradation products.[13]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used to assess the stability of this compound and identify its degradation products.

-

HPLC with UV or Evaporative Light Scattering Detection (ELSD): A stability-indicating HPLC method can separate this compound from its degradation products (lauric acid and hexyl alcohol). Since this compound lacks a strong chromophore, ELSD or derivatization may be necessary for sensitive detection.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile degradation products that may form during oxidation or thermal degradation.[9]

Caption: Workflow for this compound Stability Testing.

Summary of Stability Data

While extensive quantitative stability data specifically for this compound is limited in publicly available literature, the following table summarizes the expected stability profile based on the behavior of similar fatty acid esters.

Table 3: Summary of this compound Stability Profile

| Stress Factor | Expected Stability | Primary Degradation Products |

| pH | Least stable at acidic and alkaline pH. Most stable around neutral pH. | Lauric acid, Hexyl alcohol |

| Temperature | Degradation rate increases with temperature. | Lauric acid, Hexyl alcohol, potential thermal decomposition products at high temperatures. |

| Oxidation | Susceptible to oxidation, especially in the presence of initiators. | Hydroperoxides, aldehydes, ketones, shorter-chain acids. |

| Light (UV) | Relatively stable, but can undergo photodegradation upon prolonged exposure. | Similar to oxidation products. |

Conclusion

This compound, while generally considered a stable ingredient, is susceptible to degradation through hydrolysis, oxidation, and photolysis. The rate and extent of degradation are highly dependent on the formulation's pH, storage temperature, and exposure to light and oxygen. A thorough understanding of these degradation pathways is essential for developing stable and effective cosmetic and pharmaceutical products. Forced degradation studies, coupled with appropriate analytical methodologies such as HPLC and GC-MS, are critical tools for elucidating the stability profile of this compound and ensuring product quality and safety throughout its shelf life. Further research to generate specific kinetic data for this compound degradation would be beneficial for more precise stability predictions.

References

- 1. sincereskincare.com [sincereskincare.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | C18H36O2 | CID 94454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. sgs.com [sgs.com]

- 13. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Laurate: A Comprehensive Toxicological and Safety Profile for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl laurate, the ester of hexyl alcohol and lauric acid, is a widely used ingredient in cosmetic and personal care formulations, valued for its emollient and skin-conditioning properties. This technical guide provides an in-depth review of the available toxicological data and the overall safety profile of this compound. The information presented is compiled from regulatory agency databases, scientific literature, and expert panel reviews, including the Cosmetic Ingredient Review (CIR).

Overall, this compound is considered safe for its intended use in cosmetics.[1] The toxicological profile indicates a low potential for acute toxicity, skin and eye irritation, and skin sensitization. Genotoxicity data for this compound specifically is limited in the public domain; however, the broader class of alkyl esters is not considered to pose a genotoxic risk when formulated to be non-irritating. This document summarizes the key toxicological endpoints, presents available quantitative data in tabular format, details the experimental methodologies of pivotal studies, and provides visualizations of experimental workflows.

Chemical and Physical Properties

This compound (CAS No. 34316-64-8) is a clear, colorless to slightly yellow liquid.[2] It is an ester with the chemical formula C18H36O2.[2] Its primary functions in cosmetic formulations are as a skin-conditioning agent, emollient, solvent, and viscosity-controlling agent.[3][4]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Test Guideline | Results | Reference |

| Acute Oral Toxicity | Mouse (NMRI, male) | Oral | Equivalent to OECD 401 | LD50 > 4,300 mg/kg bw | [5] |

Table 2: Irritation Potential

| Endpoint | Species | Test Guideline | Results | Classification | Reference |

| Skin Irritation | Rabbit (New Zealand White) | OECD 404 | No signs of erythema or edema observed. Mean scores for erythema and edema at 24, 48, and 72 hours were 0.0. | Non-irritating | [6][7] |

| Eye Irritation | Rabbit | OECD 405 | Minimal conjunctival irritation observed at 1 and 24 hours. All eyes appeared normal at the 48-hour observation. No corneal or iridial effects noted. | Minimally irritating | [8] |

Table 3: Skin Sensitization

| Endpoint | Species | Test Guideline/Method | General Finding for Alkyl Esters |

| Skin Sensitization | Human | Human Repeated Insult Patch Test (HRIPT) | Considered non-sensitizing when formulated to be non-irritating.[9] |

Table 4: Genotoxicity

Specific genotoxicity studies for this compound, such as the Ames test or an in vitro chromosomal aberration test, were not found in the publicly available literature. The safety assessment of the alkyl esters group by the CIR did not indicate a genotoxic concern.[9] Standard methodologies for these assays are outlined below.

| Endpoint | Test System | Test Guideline | General Expectation for Alkyl Esters |

| Bacterial Reverse Mutation | Salmonella typhimurium and/or Escherichia coli | OECD 471 | Not expected to be mutagenic. |

| In Vitro Chromosomal Aberration | Cultured mammalian cells (e.g., CHO, human lymphocytes) | OECD 473 | Not expected to induce chromosomal aberrations. |